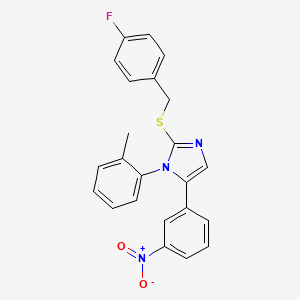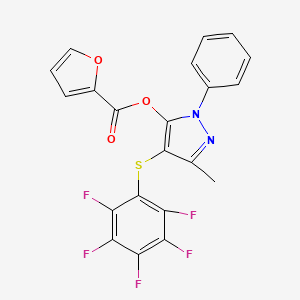
3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate is a synthetic compound that has gained attention in the scientific community due to its potential in various research applications. This compound is also known as PFP-MF and has a molecular formula of C22H12F13NO2S.
Scientific Research Applications
Synthesis and Characterization
- The synthesis of heteroaryl pyrazole derivatives, including compounds similar to the one of interest, involves reactions with chitosan to form Schiff bases. These compounds have been extensively characterized by various analytical methods such as FTIR, NMR, and X-ray diffraction (XRD) (Hamed et al., 2020).
- Transition-metal-free decarboxylative fluorination techniques have been developed for electron-rich heteroaromatics, which might be applicable to similar compounds for introducing fluorine atoms, enhancing their potential for further chemical modifications and biological activities (Yuan, Yao, & Tang, 2017).
Biological Activity
- The antimicrobial activity of synthesized compounds, including pyrazole-thiophene-based derivatives, has been evaluated against various bacterial and fungal strains. Some compounds demonstrated significant activity, suggesting potential applications in developing new antimicrobial agents (Kanwal et al., 2022).
- Novel pyrazole derivatives have also been explored for their anticancer activities. The synthesis approach often involves multi-step reactions leading to compounds with potential efficacy against various cancer cell lines, indicating their utility in anticancer drug development (Chandrappa et al., 2010).
Other Applications
- The study of the structural and spectral properties of pyrazole-4-carboxylic acid derivatives, which are structurally related to the compound of interest, supports their potential in a wide range of scientific applications, including as ligands in coordination chemistry and as building blocks in organic synthesis (Viveka et al., 2016).
properties
IUPAC Name |
[5-methyl-4-(2,3,4,5,6-pentafluorophenyl)sulfanyl-2-phenylpyrazol-3-yl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F5N2O3S/c1-10-18(32-19-16(25)14(23)13(22)15(24)17(19)26)20(31-21(29)12-8-5-9-30-12)28(27-10)11-6-3-2-4-7-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQICZRHQCYHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=C(C(=C(C(=C2F)F)F)F)F)OC(=O)C3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F5N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-sec-butyl-5-{[1-(2,3-dihydro-1H-indol-1-ylcarbonyl)propyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2456424.png)
![4-[(E)-2-(2-chlorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2456425.png)
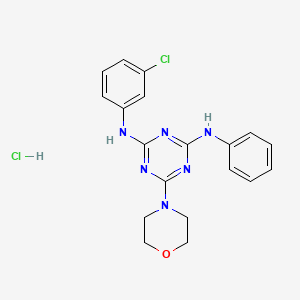
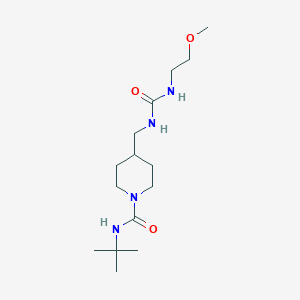
![Cyclohex-3-en-1-yl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2456429.png)
![N-(3-acetylphenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2456430.png)
![N-(2-chlorobenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2456433.png)
![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2456435.png)
![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2456436.png)
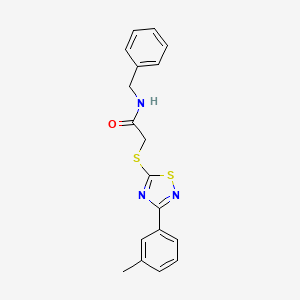
![Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride](/img/structure/B2456440.png)
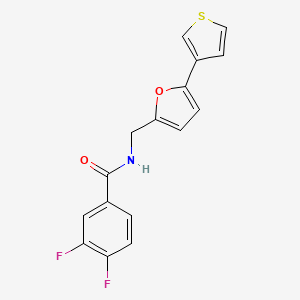
![2-fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-piperidin-1-ylphenyl]pyridine-4-carboxamide](/img/structure/B2456443.png)
